N-(benzo[d]thiazol-6-yl)-3,4-dimethylbenzamide
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Overview
Description
Benzothiazole is a heterocyclic compound . It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications
Corrosion Inhibition : Benzothiazole derivatives have been shown to act as effective corrosion inhibitors for carbon steel in acidic environments. Hu et al. (2016) demonstrated that certain benzothiazole derivatives provide stability and high inhibition efficiencies against steel corrosion, suggesting potential industrial applications (Hu et al., 2016).
Antiproliferative Activity : A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were studied for their antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines. Corbo et al. (2016) found that these compounds exhibit inhibitory effects on cell growth, making them potential candidates for cancer treatment (Corbo et al., 2016).
Cardiac Electrophysiological Activity : Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides. Their findings suggest potential applications in developing selective class III agents for cardiac arrhythmias (Morgan et al., 1990).
Cancer Treatment : González-Álvarez et al. (2013) explored the DNA binding, cleavage, genotoxicity, and anticancer activity of mixed-ligand copper(II)-sulfonamide complexes containing benzothiazole derivatives. These complexes demonstrated significant antiproliferative activity, particularly against colon adenocarcinoma and leukemia cells (González-Álvarez et al., 2013).
Anticonvulsant Activity : Senthilraja and Alagarsamy (2012) synthesized and investigated thiazolidin-4-ones as anticonvulsants. These compounds showed significant anticonvulsant activities, highlighting their potential in epilepsy treatment (Senthilraja & Alagarsamy, 2012).
Antimicrobial Agents : Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives with significant antimicrobial activity against various bacterial and fungal strains. These compounds showed potential as novel antimicrobial agents (Bikobo et al., 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . They have also shown potent inhibitory activity against Mycobacterium tuberculosis .
Mode of Action
It is known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation . This inhibition is achieved through the suppression of the cyclooxygenase (COX) enzymes, which are necessary for converting arachidonic acid into prostaglandins .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the cyclooxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including benzothiazole, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of N-(benzo[d]thiazol-6-yl)-3,4-dimethylbenzamide.
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis
Cellular Effects
Some benzothiazole derivatives have demonstrated significant anti-inflammatory and analgesic activities . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that the metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-3-4-12(7-11(10)2)16(19)18-13-5-6-14-15(8-13)20-9-17-14/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIHTSDWKVKODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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